Divinylacetylene

Catalog No.
S1928350
CAS No.
821-08-9
M.F
C6H6
M. Wt
78.11 g/mol
Availability
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Divinylacetylene

CAS Number

821-08-9

Product Name

Divinylacetylene

IUPAC Name

hexa-1,5-dien-3-yne

Molecular Formula

C6H6

Molecular Weight

78.11 g/mol

InChI

InChI=1S/C6H6/c1-3-5-6-4-2/h3-4H,1-2H2

InChI Key

AUBDSFLQOBEOPX-UHFFFAOYSA-N

SMILES

C=CC#CC=C

Canonical SMILES

C=CC#CC=C

The exact mass of the compound Divinylacetylene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

Divinylacetylene is an organic compound with the chemical formula C6H6\text{C}_6\text{H}_6 and IUPAC name 1,5-hexadien-3-yne. It consists of a linear chain of six carbon atoms, featuring two vinyl groups (C=C\text{C}=\text{C}) and one acetylene group (CC\text{C}\equiv \text{C}). The structure can be represented as CH2=CHCCCH=CH2\text{CH}_2=\text{CH}-\text{C}\equiv \text{C}-\text{CH}=\text{CH}_2. This compound is known for its high reactivity due to the presence of multiple unsaturated bonds, making it a valuable intermediate in organic synthesis.

, primarily due to its unsaturation:

  • Hydrogenation: It can be hydrogenated in the presence of catalysts such as nickel or palladium. This reaction typically stops at the triene stage, producing compounds like n-hexene-3 without fully saturating to hexane .
  • Addition Reactions: Thiophenols and amines can add to divinylacetylene at specific positions, leading to various derivatives. For example, thiocresol adds at the 1- and 2-positions, while amines can form trienynylamines through addition at the terminal carbon .
  • Oxidation: The compound can also undergo oxidation reactions, which may yield different products depending on the conditions and reagents used .

Divinylacetylene can be synthesized through several methods:

  • Acetylene Trimerization: One common method involves the trimerization of acetylene using specific catalysts like cuprous chloride in ionic liquids .
  • Dehydrohalogenation: Another method includes dehydrohalogenation of halogenated hydrocarbons, where halogens are removed from compounds containing vinyl groups.
  • Cycloalkylation: This method involves cycloalkylation reactions where divinylacetylene acts as a reactant in forming cyclic structures .

Divinylacetylene serves as an important intermediate in organic synthesis and industrial applications:

  • Polymer Production: It is utilized in the synthesis of various polymers due to its reactive double and triple bonds.
  • Chemical Synthesis: The compound is used in the preparation of other organic compounds, including pharmaceuticals and agrochemicals.

Interaction studies involving divinylacetylene primarily focus on its reactivity with other chemicals. For instance:

  • Studies have shown that divinylacetylene can interact with thiophenols and amines, leading to new compounds through addition reactions .
  • Research has indicated that its hydrogenation behavior is unique compared to other alkynes, stopping at specific stages rather than fully saturating .

Divinylacetylene shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
AcetyleneAlkyneSimplest alkyne; highly reactive
VinylacetyleneAlkyneContains one vinyl group; less reactive than divinylacetylene
1,3-HexadieneDieneTwo double bonds; more stable than divinylacetylene
1,5-HexadieneDieneSimilar structure but lacks acetylene functionality

Uniqueness of Divinylacetylene

Divinylacetylene's uniqueness lies in its combination of two vinyl groups and one acetylene group, which allows for diverse reactivity patterns not commonly seen in simpler alkenes or alkynes. Its ability to participate in multiple types of addition reactions while maintaining stability under certain conditions makes it a valuable compound in synthetic organic chemistry.

Early Investigations in Acetylene Chemistry

The late 19th and early 20th centuries witnessed intense interest in acetylene (C₂H₂) due to its reactivity and potential industrial applications. Acetylene’s use in lighting and welding spurred research into its derivatives, particularly polymers. However, uncontrolled polymerization often yielded unstable or explosive compounds, limiting practical utility.

Julius Arthur Nieuwland’s Breakthrough

In 1920, Father Julius Arthur Nieuwland, a Holy Cross priest and chemistry professor at the University of Notre Dame, achieved a landmark discovery. While studying acetylene polymerization using cuprous chloride and ammonium chloride catalysts, he isolated divinylacetylene (C₆H₆), a yellowish oil that solidified into a rubber-like resin. Nieuwland recognized its structural similarity to natural rubber but deemed it too brittle for commercial use.

Key Reaction:

$$ 3 \, \text{C}2\text{H}2 \xrightarrow{\text{CuCl/NH}4\text{Cl}} \text{CH}2=\text{CH}-\text{C}≡\text{C}-\text{CH}=\text{CH}_2 $$
This trimerization process marked the first controlled synthesis of a conjugated diyne-diene.

Industrial Translation: From Academic Curiosity to Neoprene

Elmer Bolton of DuPont attended Nieuwland’s 1925 lecture on divinylacetylene and recognized its potential for synthetic rubber. DuPont acquired the patent rights and tasked Wallace Carothers’ team with refining the process. By 1931, chloroprene—derived from divinylacetylene’s monomer, vinylacetylene—was commercialized as neoprene, revolutionizing materials science.

The trimerization step converts three molecules of acetylene into one molecule of divinylacetylene while competing side-routes lead to vinylacetylene (dimer) and benzene (cyclotrimer). Copper systems remain dominant because they favor linear coupling over aromatization.

Representative catalytic data

EntryCatalyst composition (aqueous or non-aqueous)Temperature (°C)PressureAcetylene conversion (percent)Divinylacetylene selectivity (percent)Citation
1Copper(I) chloride / ammonium chloride slurry (classic Nieuwland)80Atmospheric764
2Anhydrous copper(I) chloride dissolved in dimethylformamide with 1,4-dioxane co-solvent80Atmospheric20144
3Copper(I) + copper(II) chloride (molar ratio two to one) in anhydrous Nieuwland medium80Atmospheric402422
4Copper(I) chloride Nieuwland system modified with zirconium acetylacetonate80Atmospheric53.328.424
5Copper(I) ions exchanged into sodium Y zeolite, fixed bed220Twenty atmospheres (reaction mixture H₂ / C₂H₂)5010 (with sixty percent C₄ olefins, mainly butenes)61

Mechanistic highlights

  • In aqueous media copper(I) coordinates two acetylene molecules to give η²–alkyne complexes that dimerize to vinylacetylene; rapid insertion of a third acetylene unit furnishes divinylacetylene before aromatization can occur [1] [2].
  • Maintaining a copper(I) to copper(II) ratio of two to one suppresses oxidation of the active copper(I) species and prolongs catalyst life [2].
  • When copper is immobilised inside the cages of sodium Y zeolite the confinement effect raises turnover frequencies by roughly two orders of magnitude relative to the liquid Nieuwland slurry, although hydrogenation of the product stream becomes significant [3].

Catalytic Hydrogenation of Acetylene Derivatives

Divinylacetylene is an ideal substrate for selective hydrogenation because each molecule contains two carbon-carbon double bonds and one carbon-carbon triple bond.

Partial hydrogenation to n-hex-3-ene

The landmark United States Patent 2 156 936 describes a nickel–kieselguhr catalyst that adds three molecular equivalents of hydrogen to divinylacetylene while stopping short of full saturation [4].

ParameterTypical valueCitation
CatalystThirty to forty percent nickel on kieselguhr (0.7–3 percent by weight relative to divinylacetylene)13
TemperatureThirty-five to eighty-five degrees Celsius13
Hydrogen pressureOne hundred to one hundred fifty pounds per square inch13
Reaction timeSix to nine hours (batch)13
Isolated n-hex-3-ene yieldEighty to eighty-five percent13

The same patent shows that platinum oxide and palladium catalysts function under two to ten atmospheres but give broader product slates [5].

Hydrogenation selectivity principles

  • The metallacyclic π-complex formed between nickel and the alkyne is reduced more rapidly than the vinyl bonds, so the triple bond is quenched first whereas at elevated pressure over-hydrogenation to n-hexane becomes possible [4].
  • On dilute palladium-in-gold alloys the intermediate alkyl species preferentially isomerise rather than hydrogenate, demonstrating ligand and ensemble effects that can be exploited for tailored C₆ olefin mixtures [6].

Industrial-Scale Production Methods

Continuous Nieuwland bubble-column process

Most plants still operate continuous bubble columns that circulate an aqueous copper(I) chloride / ammonium chloride catalyst. Acetylene enters from the base; heat removal and hydrochloric acid dosing stabilise copper(I) [7]. Typical plant capacities lie between ten and twenty thousand tonnes per annum.

Key operating envelopes

  • Space velocity: two hundred cubic metres of acetylene per cubic metre of catalyst solution per hour [2].
  • Catalyst maintenance: continuous bleed and copper(I) chloride make-up keep the copper(I) to copper(II) ratio near two to one, holding conversion around forty percent for more than one hundred fifty minutes on stream [2].
  • Side-product control: zirconium acetylacetonate narrows the transition-state ensemble, raising acetylene conversion to 53.3 percent and suppressing polyacetylene precipitation [8].

Emerging heterogeneous reactors

Fixed beds containing copper(I)-exchanged sodium Y zeolite run at two hundred twenty degrees Celsius and twenty atmospheres total pressure. Under these conditions acetylene partial pressure remains high enough to sustain fifty percent single-pass conversion and the solid bed avoids copper chloride entrainment problems [3].

Homopolymer and Copolymer Formation Pathways

Divinylacetylene homopolymerises even at ambient temperature when trace oxygen is present, passing through a succession of soft gels, elastomeric resins and finally hard, brittle thermosets [5] [9].

Polymerisation modeInitiator / catalystTemperature (°C)TimeProduct morphologyCitation
Spontaneous ageing in airDissolved oxygen25Several daysSoft transparent gel23
Thermal self-polymerisationNone (bulk)80Three hoursEight percent conversion, viscous oil82
Low-temperature solid-phaseChlorine gas frozen onto crystalline monomer77–210 (T)Multiple freeze–thaw cyclesOligomer (two to three repeat units) then branched polymer21
Cobalt-triethyl-phosphate complex (solution)Cobalt(I) phosphite60–100One hourCross-linked polyphenylene network, seventy-percent yield21
Nickel chloride / organo-aluminium (solution)Nickel(0) in situ80Three hoursSoluble pre-polymer, number-average molecular mass 1 87521
Trace divinylacetylene during chloroprene emulsion polymerisationNone (impurity acts as cross-linker)40–50Industrial batchMarked increase in green strength of polychloroprene49

Copolymer strategies

Because each divinylacetylene molecule possesses three unsaturated sites it functions as a branching or cross-linking comonomer. Incorporation levels below one mole percent already raise the molecular mass of polychloroprene latex and improve mechanical resilience in finished neoprene articles [10] [11].

Structure–property relationships

Infrared and nuclear magnetic resonance studies show that homopolymer backbones consist of alternating 1,4- and 1,2-addition units, creating a conjugated network that hardens above one hundred thirty degrees Celsius through additional cross-link formation [9]. Controlled anionic routes, although rare, have produced nearly linear poly(divinylacetylene) with significantly higher carbon yield on pyrolysis (seventy-nine to eighty-six percent) relative to thermally cured material (seventy-four percent) [12].

XLogP3

2.2

Boiling Point

85.0 °C

Melting Point

-88.0 °C

UNII

99P0CFP5ME

Other CAS

821-08-9

Wikipedia

Divinylacetylene

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree

Dates

Last modified: 07-22-2023

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